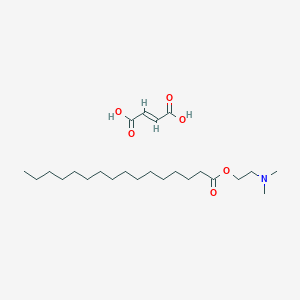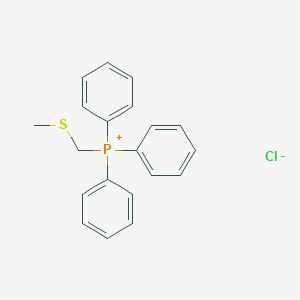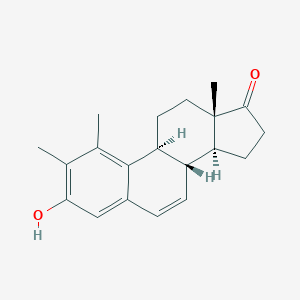
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate is a chemical compound that combines the properties of both an ester and an amine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a dimethylamino group, an ethyl chain, a hexadecanoate ester, and a (Z)-2-butenedioate moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate typically involves the esterification of hexadecanoic acid with 2-(dimethylamino)ethanol, followed by the reaction with (Z)-2-butenedioic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and amides.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
Applications De Recherche Scientifique
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential therapeutic properties, including its use in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate involves its interaction with various molecular targets and pathways. The dimethylamino group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The (Z)-2-butenedioate moiety can participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Used in the production of polymers with applications in drug delivery and coatings.
2-(Diethylamino)ethyl methacrylate: Similar to the above compound but with different alkyl groups, affecting its reactivity and applications.
2-(Dimethylamino)ethyl acrylate: Another ester with applications in polymer chemistry and materials science.
Uniqueness
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate is unique due to its combination of an ester and an amine, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as drug delivery systems and surfactants.
Propriétés
Numéro CAS |
129320-10-1 |
|---|---|
Formule moléculaire |
C24H45NO6 |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate |
InChI |
InChI=1S/C20H41NO2.C4H4O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21(2)3;5-3(6)1-2-4(7)8/h4-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
QPENYGQYDUNXCD-WLHGVMLRSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Synonymes |
Hexadecanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1 :1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















